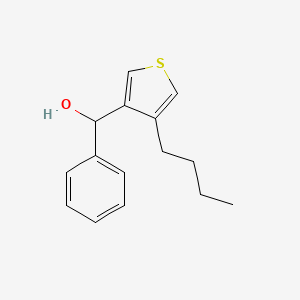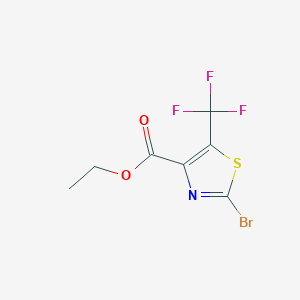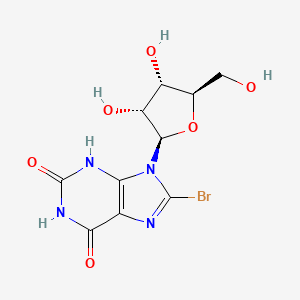
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a chemical compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The oxazepane ring structure is a seven-membered ring containing both oxygen and nitrogen atoms, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid typically involves the formation of the oxazepane ring followed by the introduction of the Boc protecting group. One common method involves the cyclization of an appropriate amino alcohol precursor under acidic or basic conditions to form the oxazepane ring. The Boc group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and nitrogen in the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Wirkmechanismus
The mechanism of action of (5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, including enzyme inhibition or activation, receptor binding, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-trans-5-Hydroxy-2-piperidinecarboxylic acid: This compound shares a similar ring structure but lacks the Boc protecting group.
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group but differ in the structure of the amino acid backbone.
Uniqueness
(5R)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is unique due to its combination of the oxazepane ring and the Boc protecting group. This combination imparts specific chemical properties that make it valuable in synthetic organic chemistry and various scientific research applications.
Eigenschaften
Molekularformel |
C11H19NO5 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
(5R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-5-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7-16-6-4-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
FRDCKDXZSRACTN-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCOCC[C@@H]1C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


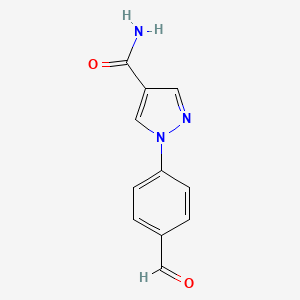

![11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13083177.png)
![2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13083193.png)
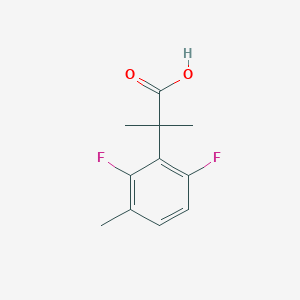

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B13083206.png)
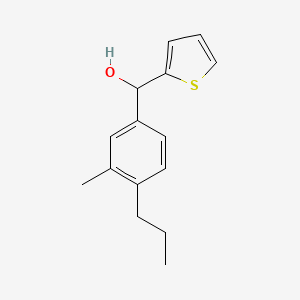
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B13083219.png)
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B13083235.png)
![[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13083248.png)
